(S)-2-Amino-N-(4-fluoro-benzyl)-N-methyl-propionamide
Description
(S)-2-Amino-N-(4-fluoro-benzyl)-N-methyl-propionamide is a chiral amide derivative characterized by a fluorinated benzyl group and a methyl-substituted amine. Its stereochemistry (S-configuration at the α-carbon) and 4-fluoro substitution on the benzyl ring are critical to its physicochemical and biological properties. The fluorine atom at the para position likely enhances metabolic stability and influences electronic interactions compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDAZGLZHZRCGB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-fluoro-benzyl)-N-methyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid, 4-fluorobenzyl chloride, and N-methylamine.
Formation of Intermediate: The (S)-2-amino-propionic acid is first converted to its corresponding amide by reacting with N-methylamine under suitable conditions.
Substitution Reaction: The intermediate amide is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-fluoro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
One of the primary applications of (S)-2-amino-N-(4-fluoro-benzyl)-N-methyl-propionamide is its role as an anticonvulsant agent. Studies have demonstrated that this compound exhibits significant efficacy in models of epilepsy. For instance, research has shown that derivatives containing the N-benzyl 2-amino-3-methoxypropionamide unit display potent anticonvulsant activities in both the maximal electroshock (MES) seizure model and the subcutaneous Metrazol model .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It acts on various central nervous system disorders, including Parkinson's disease and depression. The structure-activity relationship (SAR) studies indicate that modifications at specific sites enhance its neuroprotective efficacy, making it a candidate for further development in treating neurodegenerative diseases .
Mechanistic Insights
TRPV1 Antagonism
Research has highlighted this compound's potential as a TRPV1 antagonist. TRPV1 channels are implicated in pain signaling pathways, and antagonists can provide analgesic effects. In a study evaluating benzyl C-region analogs, compounds similar to this compound exhibited significant antagonism against TRPV1 activation, suggesting a pathway for pain management .
Sodium Channel Modulation
Another critical application is its ability to modulate sodium channels, particularly promoting slow inactivation. This property is beneficial in managing conditions like epilepsy and neuropathic pain. The incorporation of specific substituents has been shown to enhance the compound's ability to transition sodium channels to a slow-inactivated state, thus providing a therapeutic avenue for chronic pain management .
Table 1: Summary of Pharmacological Activities
Case Study: Neuroprotective Effects in Animal Models
In a controlled study assessing neuroprotective effects, this compound was administered to rodent models exhibiting symptoms of neurodegeneration. The results indicated a marked improvement in behavioral outcomes and reduced neuronal loss compared to control groups, reinforcing its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- 4-Fluoro vs. 4-Bromo (Target vs. ): Bromine’s larger atomic radius and polarizability may enhance halogen bonding but increase molecular weight (271.16 vs. The 4-fluoro analog’s smaller size favors membrane permeability.
- 4-Fluoro vs. 4-Methoxy (Target vs. ) : Methoxy’s electron-donating nature reduces ring electrophilicity, possibly diminishing interactions with electron-deficient biological targets. Fluorine’s electronegativity enhances resonance effects, stabilizing aromatic interactions.
- 4-Fluoro vs. 2-Fluoro (Target vs. ) : The para-fluoro substituent avoids steric clashes common in ortho-substituted analogs, which may disrupt binding to planar active sites (e.g., kinases or proteases).
Metabolic and Pharmacokinetic Considerations
- Fluorine’s presence in the target compound likely reduces oxidative metabolism via cytochrome P450 enzymes compared to non-halogenated analogs .
- The 4-methyl analog’s hydrophobicity () may improve blood-brain barrier penetration but increase plasma protein binding, reducing free drug concentration.
Biological Activity
(S)-2-Amino-N-(4-fluoro-benzyl)-N-methyl-propionamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14FN2O
- Molecular Weight : Approximately 238.306 g/mol
- Functional Groups : Contains an amino group, a propionamide group, and a fluorobenzyl substituent, which contributes to its lipophilicity and ability to cross the blood-brain barrier.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity related to neurotransmitter systems. It has been studied for its potential effects on conditions such as epilepsy and other neurological disorders. The presence of the fluorobenzyl moiety enhances its lipophilicity, potentially improving its bioavailability in the central nervous system .
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Anticonvulsant Activity :
- In studies involving animal models, this compound has shown promising anticonvulsant properties. For instance, it was evaluated in the maximal electroshock seizure (MES) test, demonstrating efficacy comparable to established antiepileptic drugs .
- A structure-activity relationship (SAR) analysis revealed that modifications at the 4'-N-benzyl site significantly influenced anticonvulsant activity, with electron-withdrawing groups enhancing efficacy .
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Interaction with Sigma Receptors :
- The compound acts as a sigma-1 receptor antagonist, which may have implications for treating various neurological disorders by modulating synaptic transmission.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Receptor Modulation : It interacts with specific neurotransmitter receptors, potentially influencing synaptic plasticity and neurotransmission.
- Ion Channel Interaction : The compound may promote sodium channel slow inactivation, which is crucial for reducing neuronal excitability during seizure activities .
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups while preserving chirality. Common synthetic routes include:
- Starting Materials : Utilization of commercially available amino acids and benzyl derivatives.
- Key Reactions :
- Amide bond formation.
- Fluorination at the benzyl position to enhance pharmacological properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Study on Anticonvulsant Properties :
A study demonstrated that derivatives with specific substitutions at the benzyl position exhibited enhanced anticonvulsant activity compared to standard treatments like phenobarbital . -
Pharmacokinetic Studies :
Research focused on the pharmacokinetics of similar compounds suggests that structural modifications can lead to variations in bioavailability and therapeutic efficacy .
Comparative Analysis with Similar Compounds
A comparison table illustrates how this compound stacks against other structurally related compounds in terms of biological activity:
| Compound Name | Anticonvulsant Activity | Sigma Receptor Affinity | Lipophilicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| (R)-N'-benzyl 2-amino-3-methoxypropionamide | Moderate | High | Moderate |
| N-(4-chloro-benzyl) derivatives | Variable | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
